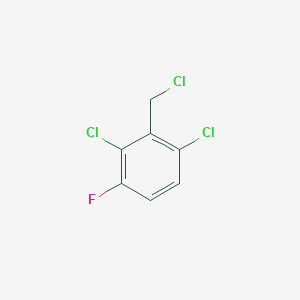

2,6-Dichloro-3-fluorobenzyl chloride

Description

Historical Context and Development

The synthetic development of 2,6-dichloro-3-fluorobenzyl chloride reflects advancements in halogenation and functional group manipulation techniques within aromatic chemistry. Chloromethylation reactions, first described in the late 19th century, provided foundational methodologies for introducing chloromethyl groups to aromatic systems. This compound emerged as part of broader efforts to optimize regioselective substitution patterns in polyhalogenated benzene derivatives, particularly for pharmaceutical and agrochemical intermediates.

Early synthetic routes focused on Friedel-Crafts alkylation or direct chlorination of pre-fluorinated toluene analogs, but modern approaches prioritize catalytic systems to enhance yield and purity. The compound’s development aligns with industrial demand for structurally precise halogenated aromatics, which serve as precursors for cross-coupling reactions in medicinal chemistry.

Nomenclature and Classification Systems

This compound is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : 1-(Chloromethyl)-2,6-dichloro-3-fluorobenzene

- Common Synonyms :

The numbering system prioritizes the chloro substituents at positions 2 and 6, followed by the fluorine at position 3, with the chloromethyl group (-CH2Cl) attached to position 1 (ortho to both chlorine atoms). This classification places it within the broader family of halogenated benzyl chlorides, characterized by their reactivity in nucleophilic substitution and polymerization reactions.

Structural Representation :

Registry Information and Identification Parameters

The compound is cataloged across major chemical databases with the following identifiers:

| Registry Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1806354-44-8 | |

| ChemSpider ID | 58835861 | |

| MDL Number | MFCD28786057 | |

| Molecular Weight | 213.5 g/mol | |

| PubChem Substance ID (SID) | 402774455 |

Physicochemical Properties :

- Purity Specifications : Typically ≥95% (HPLC-grade)

- Storage Conditions : Stable under inert atmospheres at 2–8°C

The compound’s structural uniqueness is further validated by spectral data, including characteristic NMR shifts for the benzyl chloride moiety (δ 4.8–5.2 ppm for -CH2Cl) and distinct IR absorption bands for C-Cl (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds. Mass spectrometry typically shows a molecular ion peak at m/z 212.9 (M⁺).

Properties

IUPAC Name |

1,3-dichloro-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIALIUMNHODQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzyl chloride typically involves the chlorination of 2,6-dichloro-3-fluorotoluene. This reaction is carried out by passing chlorine gas through 2,6-dichloro-3-fluorotoluene in the presence of a catalyst such as phosphorus trichloride under controlled conditions . The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.

Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Oxidation: Major products are benzaldehyde derivatives.

Reduction: The primary products are benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety highly reactive. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

- Structure : Pyridine ring substituted with Cl (2,6), F (5), and a carboxylic acid group (3).

- Molecular Formula: C₆H₂Cl₂FNO₂ (MW: 209.99 g/mol) .

- Key Differences :

- The pyridine core introduces aromatic nitrogen, enhancing electron-withdrawing effects compared to the benzene ring in the target compound.

- Reactivity: Used in microwave-assisted synthesis (130°C, 39% yield) for intermediates in drug discovery .

- Applications: Likely differs due to the carboxylic acid group, enabling roles in coordination chemistry or as a ligand.

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl Bromide

- Structure : Benzyl bromide with Br (3), Cl (2,6), and CF₃ (5).

- Key Differences :

3-Chloro-2,6-difluorobenzoyl Chloride

- Structure : Benzoyl chloride with Cl (3) and F (2,6).

- Molecular Formula : C₇H₂Cl₂F₂O (MW: 221.0 g/mol) .

- Key Differences :

- The benzoyl chloride group (-COCl) renders it reactive in acylation reactions, unlike the benzyl chloride’s nucleophilic substitution utility.

- Fluorine at 2,6 positions vs. chlorine in the target compound reduces steric hindrance but increases electronegativity.

2,6-Dichlorobenzylzinc Chloride

- Structure: Organozinc reagent with Cl (2,6) on the benzyl group.

- Supplied as a 0.5 M solution in THF, emphasizing its role in controlled synthetic pathways .

2,6-Difluorobenzyl Chloride

- Structure : Benzyl chloride with F (2,6).

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity: The target compound’s chlorine and fluorine substituents balance electronic effects, making it suitable for electrophilic substitutions or as a precursor in organometallic synthesis. In contrast, pyridine derivatives (e.g., ) prioritize heterocyclic reactivity.

- Synthetic Yields : Microwave-assisted synthesis of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid achieved 39% yield , suggesting room for optimization in related compounds.

- Safety : Halogenated benzyl chlorides generally require stringent safety protocols due to toxicity, as seen in 2,6-dichloro-3-fluorobenzoic acid’s hazards .

Biological Activity

2,6-Dichloro-3-fluorobenzyl chloride is a halogenated aromatic compound that has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C7H5Cl2F

- Molecular Weight : 195.02 g/mol

- CAS Number : 1806354-44-8

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its halogen substituents enhance lipophilicity, which may facilitate cellular uptake and interaction with hydrophobic sites on proteins.

Target Enzymes

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with β-lactamases, which are critical in bacterial resistance to antibiotics. The IC50 values for inhibition of various β-lactamases are notably low (<100 nM for SHV-5, KPC-2, VIM-2) indicating potent activity against these enzymes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism includes disrupting cell membrane integrity and inhibiting efflux pumps, which are crucial for bacterial survival under antibiotic pressure .

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Moderate to Good | Cell membrane disruption |

| Escherichia coli | Moderate | Inhibition of efflux pumps |

| Candida albicans | Significant | Membrane permeabilization |

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against various strains of bacteria. Results indicated that it inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

- Synergistic Effects : When combined with other antimicrobial agents such as salicylic acid and eugenol, the compound exhibited enhanced efficacy against resistant strains of bacteria. This suggests potential for developing combination therapies in clinical settings .

Toxicological Profile

Toxicity studies indicate that while this compound is effective against pathogens, it also poses risks to mammalian cells at higher concentrations. Careful dosage management is essential to minimize cytotoxic effects while maximizing antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-3-fluorobenzyl chloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogenation of fluorobenzene derivatives. For example, chlorination of 3-fluoro-2,6-dichlorotoluene using sulfuryl chloride (SO₂Cl₂) under controlled conditions can yield the benzyl chloride derivative. Key intermediates like 2,6-dichloro-3-fluorotoluene should be characterized via (to confirm aromatic proton environments) and GC-MS (to verify purity and molecular ion peaks). Reaction progress can be monitored using TLC with UV visualization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its reactivity as an acyl chloride derivative, use inert atmospheres (e.g., nitrogen or argon) during synthesis. Personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory. Work in a fume hood to prevent inhalation of vapors. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How can purity be assessed for this compound, and what analytical techniques are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is optimal for purity analysis. Confirm structural integrity via (to detect fluorine environments) and (to resolve aromatic carbons). Elemental analysis (EA) ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine and chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The meta-fluorine and ortho/para-chlorine groups create an electron-deficient aromatic ring, enhancing electrophilicity at the benzyl position. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. Compare reaction rates with analogs like 2,6-dichlorobenzyl chloride in SN2 reactions with nucleophiles (e.g., sodium methoxide). Monitor progress via tracking of methylene proton shifts .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during storage or synthesis?

- Methodological Answer : Store the compound under anhydrous conditions with molecular sieves (3Å) at −20°C. During synthesis, use aprotic solvents (e.g., THF or DCM) and avoid protic solvents. Adding a stabilizer like hydroquinone (0.1% w/w) can suppress radical-mediated dimerization. Characterize degradation products via LC-MS to identify pathways .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks. Compare activation energies for substitution at the benzyl position versus competing sites. Validate predictions experimentally using kinetic isotope effects (KIEs) or isotopic labeling (e.g., at reactive sites) .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects or concentration differences. Standardize measurements using deuterated DMSO or CDCl₃ and report coupling constants (e.g., ). Cross-reference with databases like NIST Chemistry WebBook or PubChem for consensus values .

Experimental Design & Data Analysis

Q. How to design a kinetic study for hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Use a pH-stat apparatus to maintain constant pH (e.g., 3–10) and monitor hydrolysis via conductivity changes. Quench aliquots at intervals and analyze by HPLC. Fit data to a pseudo-first-order model () to determine rate constants. Compare Arrhenius plots for activation energies across pH ranges .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess variance between batches. Use Grubbs’ test to identify outliers. Report confidence intervals (95%) for yields. For small datasets (<10 replicates), non-parametric tests like Kruskal-Wallis are preferable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.